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Maculatin 1.1

antimicrobial peptide MIC comparison Gram‑positive bacteria

Maculatin 1.1 is a 21‑residue, C‑terminally amidated cationic antimicrobial peptide (AMP) isolated from the dorsal glands of the Australian tree frog Litoria genimaculata. It belongs to the caerin 1 peptide family but lacks four central amino acid residues present in caerin 1.1, resulting in a single Pro15‑kinked α‑helix rather than the two‑helix hinge architecture of caerin 1.1.

Molecular Formula
Molecular Weight
Cat. No. B1576125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaculatin 1.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maculatin 1.1 Procurement Guide: Antimicrobial Peptide Baseline & Comparator Rationale


Maculatin 1.1 is a 21‑residue, C‑terminally amidated cationic antimicrobial peptide (AMP) isolated from the dorsal glands of the Australian tree frog Litoria genimaculata [1]. It belongs to the caerin 1 peptide family but lacks four central amino acid residues present in caerin 1.1, resulting in a single Pro15‑kinked α‑helix rather than the two‑helix hinge architecture of caerin 1.1 [2]. The peptide exhibits low‑micromolar activity against Gram‑positive bacteria, with a mechanism involving membrane binding, lipid disruption, and formation of discrete toroidal pores [3]. For researchers or industrial users evaluating procurement, understanding precisely where maculatin 1.1 diverges from its closest structural analogs is essential to avoid selecting an under‑performing substitute.

Why Maculatin 1.1 Cannot Be Interchanged with Caerin 1.1 or Ala/Gly Proline Analogues


Although maculatin 1.1 and caerin 1.1 share a common evolutionary origin and broad‑spectrum Gram‑positive activity, even a single residue substitution at Pro15 produces dramatic functional divergence [1]. The Pro15→Ala variant loses the central kink required for full amphipathicity, resulting in 4‑ to >30‑fold higher MIC values against key Gram‑positive organisms [2]. Similarly, P15G and P15A analogues fail to induce the anionic lipid phase separation that is characteristic of the native peptide in mixed bacterial membrane models, instead promoting isotropic, non‑lytic lipid phases [3]. These structure‑activity relationships mean that procurement of a seemingly “closely related” caerin or maculatin analogue will not replicate the membrane‑targeting and pore‑forming properties of maculatin 1.1. The quantitative evidence below delineates the exact performance boundaries that justify compound‑specific selection.

Maculatin 1.1 Quantitative Differentiation Evidence vs. Closest Analogs


Gram‑Positive Antibacterial Potency: Maculatin 1.1 vs. Caerin 1.1 vs. Ala15 Analogue

When evaluated in a standardized microdilution assay against a panel of Gram‑positive organisms, maculatin 1.1 exhibits organism‑specific potency differences compared to its closest natural analog, caerin 1.1, and a dramatic potency advantage over the Pro15→Ala synthetic analogue [1]. Against Streptococcus uberis, maculatin 1.1 is 4‑fold more potent than caerin 1.1 (MIC 3 µg/mL vs. 12 µg/mL). Conversely, against Leuconostoc lactis, caerin 1.1 is 2‑fold more potent (MIC 1.5 µg/mL vs. 3 µg/mL). Critically, replacement of Pro15 with alanine elevates the MIC by 4‑fold (Leuconostoc lactis: 12 µg/mL vs. 3 µg/mL), ≥4‑fold (Streptococcus uberis: 50 µg/mL vs. 3 µg/mL), and ≥8‑fold (Micrococcus luteus: 50 µg/mL vs. 12 µg/mL). Against Staphylococcus aureus, the Ala15 variant shows MIC values of 50–100 µg/mL, representing a 4‑ to 16‑fold loss of activity relative to the native peptide (6–12 µg/mL) [1].

antimicrobial peptide MIC comparison Gram‑positive bacteria

Pro15 Kink Is Essential for Activity: Structural Comparison of Maculatin 1.1 and Ala15 Analogue

NMR spectroscopy in both trifluoroethanol/water and dodecylphosphocholine micelles reveals that maculatin 1.1 adopts a helical structure with a central kink centered at Pro15, creating a well‑defined amphipathic conformation along the entire peptide length [1]. In contrast, the Ala15 analogue forms an uninterrupted, linear α‑helix that lacks this kink and the associated molecular flexibility [1]. This structural difference is directly correlated with biological activity: the Ala15 analogue exhibits “markedly reduced activity” across all tested bacterial strains, with MIC increases ranging from 4‑fold to >30‑fold [1]. Furthermore, the retro‑sequence variant (retro‑maculatin 1.1) is essentially inactive, confirming that both the sequence and the Pro15‑imposed backbone geometry are required for membrane‑lytic function [1].

NMR structure Proline kink amphipathic helix

Membrane Lipid Headgroup Perturbation: ³¹P CSA Reduction by Maculatin 1.1 vs. P15G and P15A Analogues

Static ³¹P solid‑state NMR was used to quantify the degree of phospholipid headgroup disorder induced by peptide binding to zwitterionic DMPC bilayers at 30 °C [1]. Maculatin 1.1 (Mac1) reduced the ³¹P chemical shift anisotropy (CSA) by 33% relative to the peptide‑free lipid bilayer, indicating strong headgroup interaction. The P15A analogue reduced the CSA by 23%, and the P15G analogue by only 9% [1]. In mixed DMPC/DMPG (2:1) bilayers that mimic the anionic character of bacterial membranes, maculatin 1.1 uniquely induced a DMPG‑enriched phase separation, whereas both P15G and P15A analogues promoted the formation of isotropic lipid phases, which are associated with non‑specific, detergent‑like lipid solubilization rather than controlled pore formation [1].

solid‑state NMR lipid bilayer chemical shift anisotropy

Defined Pore Size in Live Staphylococcus aureus: Maculatin 1.1 vs. Non‑Pore‑Forming Amphibian AMPs

Maculatin 1.1 exerts its antibacterial effect against S. aureus (MIC 7 µM, equivalent to ~16 µg/mL) by forming discrete toroidal pores, as demonstrated by differential uptake of fluorescent dextrans [1]. Flow cytometry of S. aureus cells incubated with Mac1 showed uptake of 65% of 4‑kDa fluorescein‑dextran (FD‑4) and 35% of 40‑kDa rhodamine‑dextran (RD‑40) [1]. In model membrane vesicles co‑encapsulating both dyes, Mac1 induced full release of FD‑4 but only 40% release of RD‑40, calibrating the pore diameter to 1.4–4.5 nm [1]. This defined pore architecture contrasts with the carpet‑type membrane disruption reported for many other amphibian AMPs such as aurein 1.2, which induces non‑specific membrane thinning rather than discrete channel formation. The pore size quantification provides a mechanistic benchmark absent for caerin 1.1, for which a comparable pore‑size calibration has not been reported in live bacterial cells.

pore formation dextran uptake Staphylococcus aureus

C‑Terminal Amidation Requirement: Maculatin 1.1 Amide vs. Free Acid Form

The C‑terminal amidation of maculatin 1.1 is not a post‑translational decoration but a functional requirement for full antibacterial activity. In the same standardized panel of Gram‑positive organisms, the C‑terminal free acid form (M1.1 acid) consistently exhibits a MIC >100 µg/mL, representing at least an 8‑ to >30‑fold loss of activity compared to the amidated parent [1]. For example, against S. uberis, the MIC shifts from 3 µg/mL (amide) to >100 µg/mL (acid), and against M. luteus from 12 µg/mL to >100 µg/mL [1]. The N‑terminal truncation variant maculatin 1.1.1 (lacking Gly1‑Leu2) is also essentially inactive (MIC >100 µg/mL for all tested organisms), confirming that both terminal integrity and amidation are non‑negotiable for potency [1].

C‑terminal amidation peptide stability structure‑activity relationship

Selective Membrane Targeting: Maculatin 1.1 Preferential Interaction with Anionic Bacterial vs. Zwitterionic Mammalian Membranes

Circular dichroism and solid‑state NMR data reveal that maculatin 1.1 displays context‑dependent structuring that favors interaction with anionic lipid systems. In zwitterionic DMPC vesicles, maculatin 1.1 exhibits moderate helical content with primarily surface‑localized binding, whereas in mixed DMPC/DMPG vesicles (mimicking the anionic character of bacterial membranes), the peptide achieves ~80% α‑helical content and induces specific DMPG phase separation [1]. In contrast, the P15G and P15A analogues show reduced phospholipid headgroup interactions with DMPC but display significant interactions with the mixed lipid system, albeit promoting isotropic rather than phase‑separated lipid phases [1]. This lipid‑context‑dependent structural transition provides a biophysical basis for the observed selectivity toward Gram‑positive bacterial membranes over mammalian‑type zwitterionic membranes, a distinction that is less pronounced in more hemolytic amphibian AMPs such as the temporin family.

membrane selectivity DMPG phase separation therapeutic index

Maculatin 1.1: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Mechanistic Studies of Toroidal Pore Formation in Live Gram‑Positive Bacteria

Maculatin 1.1 is the only amphibian AMP for which a calibrated pore size (1.4–4.5 nm) has been established in intact Staphylococcus aureus cells using differential fluorescent dextran uptake [1]. This makes it an ideal reference standard for studying toroidal pore biophysics, enabling direct comparison with engineered pore‑forming peptides or small‑molecule pore inducers. Researchers needing a well‑characterized pore‑forming AMP should specify maculatin 1.1 over caerin 1.1 or aurein 1.2, which lack comparable pore‑size quantification in live bacteria.

Structure‑Activity Relationship (SAR) Studies Requiring a Pro15‑Kinked Helical Scaffold

The NMR‑validated Pro15 kink, which is essential for full antibacterial activity [1], positions maculatin 1.1 as a privileged scaffold for investigating the role of helix‑kink geometry in membrane disruption. Replacement of Pro15 with Ala or Gly abolishes the kink and reduces activity by 4‑ to >30‑fold [1]. For academic or industrial SAR programs focused on optimizing membrane‑active helical peptides, maculatin 1.1 provides a defined, kink‑dependent baseline against which novel analogues can be quantitatively benchmarked.

Development of Gram‑Positive Selective Antimicrobials with Reduced Hemolytic Liability

Maculatin 1.1 exhibits preferential structuring (~80% α‑helix) and phase‑separation behavior specifically in anionic lipid mixtures that mimic Gram‑positive bacterial membranes [1]. This lipid‑context‑dependent activation, combined with its well‑characterized MIC profile [2], makes maculatin 1.1 a suitable lead compound for medicinal chemistry programs aiming to enhance Gram‑positive selectivity while minimizing hemolysis. Procurement should mandate the amidated form, as the free acid variant is essentially inactive (MIC >100 µg/mL for all tested organisms) [2].

Antimicrobial Susceptibility Testing and Quality Control Reference Material

The availability of a comprehensive, multi‑organism MIC dataset for maculatin 1.1 against ATCC‑type strains, including S. aureus (ATCC 25923, 29213), M. luteus, L. lactis, and S. uberis [1], enables its use as a quality control reference peptide in antimicrobial susceptibility testing (AST) workflows. The defined MIC range (3–12 µg/mL for susceptible Gram‑positive species) and the stark activity drop of the Ala15 and acid variants provide built‑in assay validation benchmarks that are not available for less thoroughly characterized amphibian AMPs.

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